Ac-Ile-Glu-aThr-Asp-al
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ile-Glu-aThr-Asp-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Ac-Ile-Glu-aThr-Asp-al primarily undergoes enzymatic cleavage reactions. Caspase-8 specifically binds to and cleaves the peptide sequence, releasing a detectable product. This reaction is crucial for studying the activity of caspase-8 in apoptosis .
Common Reagents and Conditions
Reagents: Common reagents include coupling agents like HBTU and DIC, as well as deprotecting agents like TFA.
Major Products
The major product of the enzymatic cleavage of this compound by caspase-8 is a fluorescent or colorimetric compound, depending on the specific substrate used. This product is used to quantify enzyme activity .
Scientific Research Applications
Ac-Ile-Glu-aThr-Asp-al has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of caspase-8 and other proteases involved in apoptosis.
Molecular Biology: Helps in understanding the molecular mechanisms of programmed cell death.
Medicine: Potential therapeutic target for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
The mechanism of action of Ac-Ile-Glu-aThr-Asp-al involves its recognition and cleavage by caspase-8. Caspase-8 binds to the peptide sequence and cleaves it at specific sites, leading to the release of a detectable product. This process is crucial for the activation of downstream apoptotic pathways and the execution of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
Ac-Ile-Glu-Thr-Asp-AFC: Another substrate for caspase-8, which releases a fluorescent compound upon cleavage.
Ac-Ile-Glu-Thr-Asp-pNA: A chromogenic substrate for caspase-8, releasing p-nitroaniline upon cleavage.
Uniqueness
Ac-Ile-Glu-aThr-Asp-al is unique due to its specific sequence and the type of detectable product it releases upon cleavage. This makes it particularly useful for certain types of assays and research applications where specific detection methods are required .
Properties
Molecular Formula |
C21H34N4O10 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11-,13-,14-,17-,18-/m0/s1 |
InChI Key |
AXTKTZHLZLOIIO-WBOIFEBMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C |
Origin of Product |
United States |
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